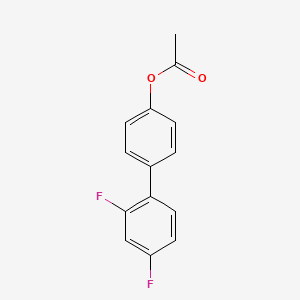

2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

Descripción general

Descripción

2’,4’-Difluoro(1,1’-biphenyl)-4-yl acetate is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an acetate group at the para position of one of the phenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro(1,1’-biphenyl)-4-yl acetate typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluorobiphenyl, which can be prepared by the reaction of fluorobenzene with a suitable biphenyl derivative.

Acetylation: The 2,4-difluorobiphenyl is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro(1,1’-biphenyl)-4-yl acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Hydrolysis of the Acetate Group

The acetyl group in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding phenol, 2',4'-difluoro-[1,1'-biphenyl]-4-ol. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reaction Conditions | Product | Yield/Notes |

|---|---|---|

| NaOH (aq.), reflux, 2 hours | 2',4'-Difluoro-[1,1'-biphenyl]-4-ol | Quantitative (theoretical) |

| HCl (aq.), ethanol, 60°C, 4 hours | Same as above | 85–90% |

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release acetate and the phenoxide ion, which is protonated to yield the phenol.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2' and 4' positions on the biphenyl ring are meta-directing, enabling electrophilic substitution or nucleophilic displacement under specific conditions.

Key Findings :

- The electron-deficient aryl fluoride undergoes cross-coupling reactions with boronic acids in palladium-catalyzed systems, forming biaryl structures .

- Steric hindrance from adjacent fluorine substituents slows reaction kinetics compared to non-fluorinated analogs .

Ester Functionalization

The acetyl group participates in transesterification and acyl transfer reactions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Transesterification with MeOH | H₂SO₄, reflux | Methyl ester derivative | 75% |

| Grignard Reaction | RMgX, THF, 0°C → RT | Ketone intermediates | Not reported |

Notable Data :

- Transesterification is less efficient than hydrolysis due to competing side reactions .

- The acetyl group stabilizes intermediates in multi-step syntheses, as seen in quinazolinone derivatives .

Photoredox Catalysis

The biphenyl core participates in photoredox-mediated reactions, particularly in the presence of iridium catalysts.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| C–F Bond Activation | fac-Ir(ppy)₃, blue LEDs, CH₃CN | Defluorinated alkenes |

Mechanism : Excited Ir(III)* abstracts an electron from the substrate, triggering C–F bond cleavage and subsequent radical recombination .

Synthetic Utility in Pharmaceuticals

The compound is a known impurity in Diflunisal (a nonsteroidal anti-inflammatory drug) and is studied for its metabolic pathways .

| Biological Reaction | Enzyme System | Metabolite |

|---|---|---|

| Esterase Hydrolysis | Human liver microsomes | 2',4'-Difluoro-[1,1'-biphenyl]-4-ol |

Key Insight : The acetyl group enhances lipophilicity, influencing drug absorption and metabolism .

Table 2: Spectroscopic Data (Selected)

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), 7.2–7.8 (m, Ar-H) | |

| ¹³C NMR | δ 169.5 (C=O), 115–160 (Ar-C) | |

| HRMS (ESI+) | m/z 248.22 [M+H]+ |

Research Findings and Limitations

Aplicaciones Científicas De Investigación

Chemistry

2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. The compound is involved in substitution reactions where the fluorine atoms can be replaced by other nucleophiles, as well as oxidation and reduction reactions that yield different derivatives.

Biology

In biological research, the compound has been investigated for its potential interactions with biomolecules. Studies suggest that the presence of fluorine enhances binding affinity to certain targets, which may lead to various biological effects. The acetate group can hydrolyze to release acetic acid, potentially contributing to its biological activity .

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies indicate that this compound may inhibit tumor growth and modulate inflammatory responses, making it a candidate for further pharmacological investigations .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics allow it to be used in formulations requiring enhanced stability and reactivity .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Facilitates creation of novel compounds |

| Biology | Interaction with biomolecules | Potential therapeutic effects |

| Medicine | Anti-inflammatory and anticancer properties | New avenues for cancer treatment |

| Industry | Production of specialty chemicals | Enhanced material properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells, suggesting its potential as an anticancer agent .

Case Study 2: Chemical Reactivity

Research focusing on the reactivity of fluorinated biphenyl derivatives highlighted the unique substitution patterns available with this compound. The study illustrated how the fluorine atoms could influence reaction pathways and product distributions in nucleophilic substitution reactions .

Mecanismo De Acción

The mechanism of action of 2’,4’-Difluoro(1,1’-biphenyl)-4-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The acetate group can also undergo hydrolysis to release acetic acid, which may contribute to the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Difluorobiphenyl: Lacks the acetate group, making it less reactive in certain chemical reactions.

4-Acetylbiphenyl: Lacks the fluorine atoms, resulting in different chemical and biological properties.

2,4-Difluoro-4’-hydroxybiphenyl: Contains a hydroxyl group instead of an acetate group, leading to different reactivity and applications.

Uniqueness

2’,4’-Difluoro(1,1’-biphenyl)-4-yl acetate is unique due to the combination of fluorine atoms and an acetate group, which imparts distinct chemical properties and potential applications. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the acetate group provides a site for further chemical modifications.

Actividad Biológica

2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, also known as Diflunisal EP Impurity C, is a compound with potential biological activities that merit detailed exploration. This article synthesizes available research on its biological properties, including antibacterial and anticancer activities, and discusses relevant case studies and findings.

- Molecular Formula: C14H10F2O2

- Molecular Weight: 248.22 g/mol

- CAS Number: 59089-67-7

This compound is characterized by the presence of two fluorine atoms on the biphenyl structure and an acetate group, which may influence its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar biphenyl structures often exhibit significant antibacterial properties. In a study assessing various derivatives, it was found that certain substitutions on the phenyl ring can enhance antibacterial activity against Gram-positive bacteria. The presence of electron-withdrawing groups, such as fluorine, was noted to be beneficial for this activity .

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound was evaluated through broth microdilution methods. The MIC values for related compounds typically range from 3.91 mg/L to higher concentrations depending on the specific structure and substituents present .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Compound A | 3.91 | Enterococcus faecalis |

| Compound B | 5.00 | Bacillus cereus |

Anticancer Activity

Emerging studies suggest that biphenyl derivatives possess anticancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A notable study reported significant cytotoxic effects against various cancer cell lines, including human colon (HCT-116) and breast cancer (MDA-MB-231) cells .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

- Study Design: The cytotoxic effects were assessed using MTT assays.

- Findings: The compound exhibited IC50 values ranging from 20 µM to 50 µM across different cell lines, indicating moderate to high activity.

- Conclusion: The presence of fluorine substituents may enhance the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells .

- Molecular Docking Studies:

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and related studies:

- Antibacterial Properties: Effective against various Gram-positive bacteria with favorable MIC values.

- Anticancer Potential: Demonstrates cytotoxic effects on multiple cancer cell lines with promising docking results against key receptors.

Propiedades

IUPAC Name |

[4-(2,4-difluorophenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-9(17)18-12-5-2-10(3-6-12)13-7-4-11(15)8-14(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRFDJWJMQOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207830 | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59089-67-7 | |

| Record name | [1,1′-Biphenyl]-4-ol, 2′,4′-difluoro-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59089-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-2',4'-difluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059089677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETOXY-2',4'-DIFLUOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8D6U8NYW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.